molecular formula C10H7FINO B14909314 4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B14909314
M. Wt: 303.07 g/mol
InChI Key: GTWWEHBHXOOPJT-UHFFFAOYSA-N
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Description

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H7FINO It is a benzamide derivative characterized by the presence of fluorine and iodine atoms on the benzene ring, along with a prop-2-yn-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: The prop-2-yn-1-yl group can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

    Cyclization: Formation of heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity. The prop-2-yn-1-yl group may facilitate interactions with hydrophobic pockets in the target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide.

    4-fluoro-N-(prop-2-yn-1-yl)aniline: Lacks the iodine atom and has an aniline group instead of an amide.

Uniqueness

4-fluoro-2-iodo-N-(prop-2-yn-1-yl)benzamide is unique due to the combination of fluorine and iodine atoms on the benzene ring, along with the prop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

4-fluoro-2-iodo-N-prop-2-ynylbenzamide

InChI

InChI=1S/C10H7FINO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h1,3-4,6H,5H2,(H,13,14)

InChI Key

GTWWEHBHXOOPJT-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C=C(C=C1)F)I

Origin of Product

United States

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